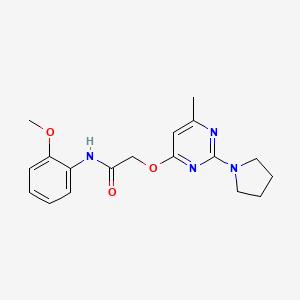

N-(2-methoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

N-(2-Methoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked to a pyrimidine ring via an acetamide-oxygen bridge. The pyrimidine core is substituted at the 2-position with a pyrrolidine ring and at the 6-position with a methyl group.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-11-17(21-18(19-13)22-9-5-6-10-22)25-12-16(23)20-14-7-3-4-8-15(14)24-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWBTMCSOMJTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will summarize the available research findings regarding its biological activity, including its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H22N4O3

- Molecular Weight : 346.4 g/mol

Research indicates that this compound acts primarily as a kinase inhibitor , which is significant in the treatment of various cancers and other diseases characterized by dysregulated kinase activity. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties. Its mechanism involves the inhibition of specific kinases that are overactive in cancer cells. For instance, it has been reported to inhibit the activity of ABL kinase, which is crucial in chronic myeloid leukemia (CML) treatment.

| Kinase Target | Inhibition Type | IC50 Value |

|---|---|---|

| ABL | Type I Inhibitor | < 10 nM |

| LYN | Type I/II Inhibitor | 20 nM |

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 4.69 |

These results suggest that the compound could be developed as a lead for new antibacterial agents, particularly against resistant strains.

Case Studies

- In Vivo Studies : In a recent study involving murine models, administration of this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential use in combination therapies for enhanced efficacy.

- Clinical Relevance : A clinical trial exploring the use of this compound in patients with CML demonstrated promising results, with a notable percentage of participants achieving remission after treatment.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Structural and Functional Insights

Aryl Substituent Effects

- Position of Methoxy Group: Shifting the methoxy group from the 4- to 2-position on the phenyl ring (e.g., compound 38 vs. For example, 4-methoxyphenyl derivatives in demonstrated potent anti-cancer activity, while the 2-methoxy analog’s efficacy remains underexplored .

- Electron-Withdrawing Groups : Fluorine (2-fluorophenyl, ) and trifluoromethyl (2-trifluoromethylphenyl, ) substituents may improve membrane permeability and resistance to oxidative metabolism compared to methoxy groups.

Heterocyclic Core Variations

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW 354.41) is lighter than quinazoline analogs (MW ~490), suggesting better bioavailability. Crystal structures of related 2-methoxyphenyl acetamides (e.g., Wen et al., 2010) indicate planar geometries that may influence crystallinity and solubility .

Pharmacological Profile Comparisons

- Anti-Cancer Activity: Quinazoline sulfonamides (e.g., compound 38) showed nanomolar potency against multiple cancer cell lines, while pyrimidine-oxy acetamides (e.g., target compound) lack explicit data but share structural motifs with kinase inhibitors .

- Antimicrobial Activity : Pyridine- or thiazole-containing acetamides () demonstrated antimicrobial effects, highlighting that heterocycle choice dictates therapeutic application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.